molecular formula C8H5N3O3 B3219091 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190315-27-5

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B3219091
M. Wt: 191.14 g/mol
InChI Key: PZSPYRCXYWGNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also known as NPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPPB is a heterocyclic organic compound that contains nitrogen, oxygen, and carbon atoms. This compound has a molecular formula of C10H6N2O3 and a molecular weight of 202.17 g/mol.

Mechanism Of Action

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde inhibits ion channels by binding to specific sites on the channel protein. The binding of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde alters the conformation of the channel, preventing the flow of ions through the channel pore. The exact mechanism of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde inhibition varies depending on the type of ion channel being studied.

Biochemical And Physiological Effects

The inhibition of ion channels by 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can have various biochemical and physiological effects. For example, the inhibition of chloride channels by 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been shown to reduce the secretion of mucus in the respiratory tract. Additionally, the inhibition of calcium channels by 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been shown to reduce the contraction of smooth muscle cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in lab experiments is its specificity for ion channels. 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been found to inhibit specific types of ion channels without affecting other types of channels. This specificity makes 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde a valuable tool for studying the role of ion channels in various biological processes. However, one limitation of using 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is its potential toxicity. 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. One area of interest is the development of more specific and potent inhibitors of ion channels. Additionally, the potential therapeutic applications of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in various diseases, such as cystic fibrosis and hypertension, warrant further investigation. Finally, the use of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is in the field of ion channel research. 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been found to inhibit various ion channels, including chloride channels, calcium channels, and potassium channels. This inhibition can be useful in studying the role of these channels in various biological processes.

properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-3-10-8-6(11(13)14)1-2-9-7(5)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSPYRCXYWGNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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